(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide
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Overview
Description
(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzene ring, a sulfonamide group, and a methoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-N-(benzenesulfonyl)aniline and 3-bromo-4-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s brominated and methoxybenzylidene groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(2,4-dichlorophenoxy)propanehydrazide
- (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide
Uniqueness
Compared to similar compounds, (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual bromination and the presence of both sulfonamide and methoxybenzylidene groups make it particularly versatile for various applications .
Properties
IUPAC Name |
(NE)-4-bromo-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO4S/c1-21-13-7-9(6-12(16)14(13)18)8-17-22(19,20)11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVIQNLDVHYHMV-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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